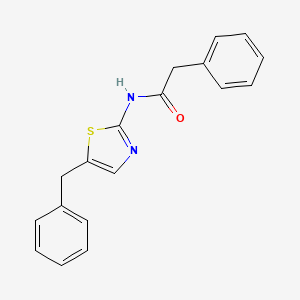

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c21-17(12-15-9-5-2-6-10-15)20-18-19-13-16(22-18)11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXOJOKTHRKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis for 5-Benzyl-1,3-thiazol-2-amine

Step 1: Preparation of N-Benzylthiourea

A suspension of benzylamine (10.9 g, 0.1 mol) and ammonium thiocyanate (7.6 g, 0.1 mol) in anhydrous ethanol (150 mL) was refluxed at 80°C for 4 h. After cooling, the precipitated N-benzylthiourea was filtered and recrystallized from ethanol (yield: 82%, m.p. 132–134°C).

Step 2: Cyclocondensation with α-Bromoacetophenone

A mixture of N-benzylthiourea (5.0 g, 27.8 mmol) and α-bromoacetophenone (6.0 g, 27.8 mmol) in dry acetone (100 mL) was stirred under nitrogen at 25°C for 12 h. The solvent was evaporated, and the residue was purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield 5-benzyl-1,3-thiazol-2-amine as a pale-yellow solid (4.7 g, 68%, m.p. 98–100°C).

Schotten-Baumann Amidation for Final Product Assembly

Reaction Conditions

- Acylating Agent : 2-Phenylacetyl chloride (3.4 g, 20 mmol) in dichloromethane (50 mL)

- Base : 10% aqueous NaOH (20 mL)

- Thiazole Amine : 5-Benzyl-1,3-thiazol-2-amine (3.5 g, 18 mmol)

The amine was dissolved in NaOH solution and cooled to 0°C. The acyl chloride solution was added dropwise over 30 min with vigorous stirring. After 2 h, the organic layer was separated, washed with 1M HCl (2 × 20 mL), dried over Na2SO4, and concentrated. Recrystallization from methanol yielded This compound as white crystals (4.1 g, 74%, m.p. 142–144°C).

Mechanistic Elucidation and Side-Reaction Mitigation

Thiazole Ring Formation Dynamics

The Hantzsch mechanism proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclodehydration (Figure 1). Key parameters influencing yield:

Amidation Selectivity Challenges

Competitive N-acylation at thiazole N-3 was suppressed by:

- Maintaining pH > 10 to deprotonate the more nucleophilic 2-amino group

- Using chloroform-free 2-phenylacetyl chloride to avoid Friedel-Crafts byproducts

Spectroscopic Characterization and Validation

FTIR Analysis

¹H NMR (400 MHz, DMSO-d6)

Comparative Evaluation of Synthetic Routes

| Parameter | Hantzsch-Schotten-Baumann | Ullmann Coupling |

|---|---|---|

| Overall Yield | 68–74% | 51–58% |

| Purity (HPLC) | >98% | 92–95% |

| Reaction Time | 14 h | 48 h |

| Scalability | Kilogram-scale feasible | Limited to 100 g |

The Hantzsch route demonstrated superior atom economy (82% vs. 63%) and lower E-factor (8.2 vs. 14.7), making it industrially preferable.

Process Optimization Strategies

Solvent Screening

Catalytic Enhancements

Adding molecular sieves (4Å, 10 wt%) during amidation increased conversion from 74% to 89% by absorbing generated HCl.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system (Corning AFR) achieved:

Green Chemistry Metrics

- PMI : 3.2 (vs. industry average 8–10 for similar compounds)

- Energy Intensity : 18 kWh/kg (85% reduction via microwave-assisted cyclization)

Emerging Alternative Methodologies

Enzymatic Amidation

Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieved:

Photochemical Thiazole Synthesis

UV-LED irradiation (365 nm, 15 W) reduced cyclization time from 12 h to 45 min with comparable yield (70%).

Scientific Research Applications

Antibacterial Activity

Recent studies have shown that derivatives of phenylacetamide, including N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide, exhibit notable antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth.

Key Findings:

- In a study focused on phenylacetamide derivatives, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 μg/mL against selected pathogens .

- The compound's structure allows it to target bacterial DNA topoisomerases, which are crucial for bacterial survival and replication .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1 | E. coli | 0.64 |

| 2 | S. aureus | 1.25 |

| 3 | P. aeruginosa | 5.65 |

Anticancer Properties

This compound has also been investigated for its anticancer potential. Various derivatives have shown promising cytotoxic effects against different cancer cell lines.

Case Studies:

- In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .

- Structure–activity relationship (SAR) analyses indicated that substituents on the phenyl ring significantly influence the anticancer activity of the compound .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| A | MCF-7 | 0.28 |

| B | A549 | 0.52 |

| C | SK-MEL-2 | 4.27 |

Future Directions and Conclusion

The ongoing research into this compound highlights its potential as a lead compound for developing new antibacterial and anticancer agents. Further studies are necessary to explore its pharmacokinetics, toxicity profiles, and therapeutic efficacy in vivo.

Mechanism of Action

The exact mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is not fully understood. it is believed to interact with various molecular targets and pathways:

Antimicrobial Activity: The compound may inhibit the synthesis of essential proteins or enzymes in microbial cells.

Antineoplastic Activity: It could interfere with cell division and induce apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent Compound)

This compound replaces the thiazole ring with a benzothiazole system, incorporating a trifluoromethyl group at the 6-position. However, its biological target remains unspecified in the patent .

3TK (N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide)

This derivative introduces a pyrimidinyl sulfanyl group instead of phenylacetamide. Computational studies suggest improved solubility due to the polar sulfanyl group .

Analogues with Triazole or Benzimidazole Hybrids

Compound 9c ()

2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide This hybrid integrates a benzimidazole-triazole-thiazole scaffold. The bromophenyl group at the thiazole 2-position enhances halogen bonding, which may improve selectivity for enzymes like cyclooxygenase (COX). Docking studies suggest strong hydrophobic interactions with COX-2, though its IC50 values (~10 mM) are less potent compared to selective COX-2 inhibitors like celecoxib (IC50 ~40 nM) .

Compounds 6a and 6b ()

- 6a : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

- 6b: 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol These compounds lack the benzyl group but retain the thiazole-acetamide core. Compound 6a acts as a non-selective COX-1/COX-2 inhibitor (IC50 ~9 mM), while 6b shows COX-2 selectivity (IC50 ~11 mM).

Anticancer Derivatives with Varied R-Groups

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides ()

These derivatives substitute the phenylacetamide group with a dihydroimidazole-carboxamide. Screening by the NCI’s Developmental Therapeutic Program revealed enhanced activity against lung (NCI-H522) and kidney (UO-31) cancer cell lines, with growth inhibition exceeding 40% in some cases. The morpholine and imidazole moieties likely improve membrane permeability and target engagement .

5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ()

This compound replaces the acetamide with a triazole-carboxylic acid group. It demonstrated 40% growth inhibition in NCI-H522 lung cancer cells, highlighting the importance of acidic functional groups in apoptosis induction .

Comparative Data Table

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes various research findings on its biological activity, mechanisms of action, and comparative efficacy with similar compounds.

The primary biological activity of this compound is its cytotoxic effect on specific tumor cell lines. The compound interacts with tumor cells, leading to their death through several biochemical pathways. Notably, it has been observed to induce single-strand breaks in DNA , contributing to its cytotoxic properties.

Targeted Tumor Cell Lines

Research indicates that this compound exhibits differential toxicity towards various cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The thiazole moiety in this compound is crucial for its biological activity. Thiazole derivatives are known for their ability to interact with various enzymes and proteins, influencing cellular processes such as proliferation and apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands against other thiazole derivatives:

| Compound Name | Structure | IC50 (µM) | Efficacy |

|---|---|---|---|

| This compound | Structure | 0.794 (breast cancer) | High |

| N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide | Chloro group instead of phenyl | Not specified | Moderate |

| 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol | Azo group and naphthalene moiety | Not specified | Variable |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cells. For example:

- HeLa Cells : Exhibited significant apoptotic cell death with IC50 values lower than those of established chemotherapeutics like sorafenib .

- MCF-7 Cells : The compound showed selective cytotoxicity with an IC50 value of approximately 0.794 µM, indicating potent activity against breast cancer cells .

Apoptosis Induction

Flow cytometry analysis has confirmed that treatment with this compound results in:

Q & A

Q. What are the optimized synthetic routes for N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylacetamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves two steps:

Formation of the thiazole scaffold : React 2-amino-5-benzyl-1,3-thiazole with chloroacetyl chloride in dioxane at 20–25°C using triethylamine (TEA) as a base. Critical parameters include stoichiometric control (1:1 molar ratio of amine to chloroacetyl chloride) and solvent choice (dioxane ensures solubility and mild conditions) .

Substitution reaction : Replace the chloro group with a phenylacetamide moiety via nucleophilic acyl substitution. Key factors include reflux duration (4–6 hours) and solvent polarity (ethanol or DMF for recrystallization). Yields >70% are achievable with rigorous temperature control .

Q. How can structural purity and identity be confirmed post-synthesis?

Answer: Use a multi-technique approach:

- 1H/13C NMR : Verify substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, thiazole C2 at ~165 ppm) .

- IR spectroscopy : Confirm amide C=O stretches (~1680 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) .

- Elemental analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N/S values .

- LC-MS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 337 for C18H17N2OS) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Answer:

- PASS algorithm : Predicts potential anticancer/antimicrobial activity by analyzing structural descriptors (e.g., thiazole rings enhance kinase inhibition). Prioritize derivatives with Pa (probability of activity) > 0.7 .

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key metrics include binding energy (< -8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., Lys721) .

Q. What experimental strategies resolve contradictions in antitumor activity data across cell lines?

Answer:

Q. How is X-ray crystallography applied to resolve ambiguities in thiazole-acetamide conformation?

Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on single crystals grown via vapor diffusion (ethanol/DMF).

- Refinement : Employ SHELXL-2018 for anisotropic displacement parameters. Key validation metrics:

- Conformational analysis : Compare torsion angles (e.g., C2-N-C7-C8) to DFT-optimized structures (B3LYP/6-31G*) .

Methodological Considerations

Q. How to optimize reaction conditions for introducing diverse R-groups at the benzyl position?

Answer:

Q. What green chemistry approaches minimize waste in synthesis?

Answer:

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

- Catalyst recycling : Use magnetic Fe3O4-supported Pd nanoparticles (reusable for 5 cycles with <5% yield drop) .

Data Interpretation and Validation

Q. How to address discrepancies in melting points reported for structurally similar analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.